molecular formula C12H22O2 B3053600 2,2,4,6,6-Pentamethyl-3,5-heptanedione CAS No. 5467-42-5

2,2,4,6,6-Pentamethyl-3,5-heptanedione

Cat. No.: B3053600
CAS No.: 5467-42-5
M. Wt: 198.3 g/mol
InChI Key: WMZURKKTJQPBOJ-UHFFFAOYSA-N
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Description

2,2,4,6,6-Pentamethyl-3,5-heptanedione is an organic compound with the molecular formula C12H22O2. It is a diketone, characterized by the presence of two ketone groups. This compound is known for its stability and unique structural properties, making it a valuable reagent in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6,6-Pentamethyl-3,5-heptanedione typically involves the reaction of pivalic acid derivatives with ketones. One common method includes the reaction of pivalic acid with acetone in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired diketone .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6,6-Pentamethyl-3,5-heptanedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,4,6,6-Pentamethyl-3,5-heptanedione is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2,2,4,6,6-Pentamethyl-3,5-heptanedione involves its ability to form stable complexes with metal ions. This property is attributed to the presence of two ketone groups, which can coordinate with metal centers. The compound acts as a bidentate ligand, forming chelates that are crucial in catalysis and other chemical processes .

Comparison with Similar Compounds

    2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in structure but with fewer methyl groups.

    2,2-Dimethyl-3,5-hexanedione: A smaller diketone with similar reactivity.

    2,2,4,4,6,8,8-Heptamethylnonane: A related compound with extended alkyl chains .

Uniqueness: 2,2,4,6,6-Pentamethyl-3,5-heptanedione is unique due to its high degree of methyl substitution, which imparts greater steric hindrance and stability. This makes it particularly useful in forming stable metal complexes and in reactions requiring robust reagents .

Properties

IUPAC Name

2,2,4,6,6-pentamethylheptane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-8(9(13)11(2,3)4)10(14)12(5,6)7/h8H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZURKKTJQPBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C)(C)C)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282798
Record name 2,2,4,6,6-pentamethylheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-42-5
Record name NSC28031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,4,6,6-pentamethylheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,6,6-PENTAMETHYL-3,5-HEPTANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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